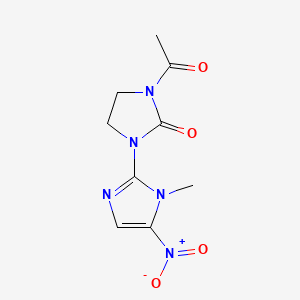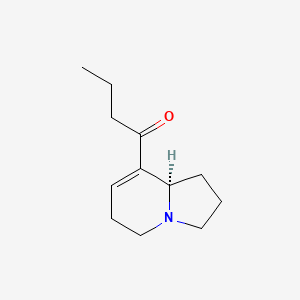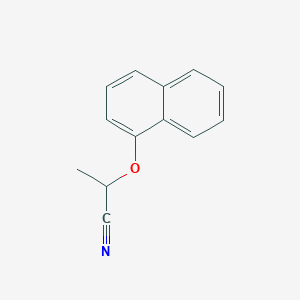
1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one typically involves the reaction of 1-methyl-5-nitroimidazole with an appropriate acetylating agent under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride and oxidizing agents like potassium permanganate.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its structural similarity to biologically active molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of essential cellular processes, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one can be compared with other imidazole derivatives such as metronidazole, tinidazole, and ornidazole. These compounds share structural similarities but differ in their specific substituents and biological activities.
Eigenschaften
CAS-Nummer |
39958-48-0 |
|---|---|
Molekularformel |
C9H11N5O4 |
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
1-acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C9H11N5O4/c1-6(15)12-3-4-13(9(12)16)8-10-5-7(11(8)2)14(17)18/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZZLOKNDFAWQLEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(C1=O)C2=NC=C(N2C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)







![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)




![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)
